![molecular formula C19H22N4O3S B2590801 N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1013795-40-8](/img/structure/B2590801.png)
N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide
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Overview
Description
The compound contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of this compound would depend on the specific substitutions on the thiazole ring.Scientific Research Applications
- Benzothiazoles have a long-standing history in medicinal chemistry due to their potent biological activities. This compound’s structure suggests potential as an anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory agent .
Medicinal Chemistry and Drug Development
Enzyme Inhibition Studies
Antioxidant and Neuroprotective Activities
Green Chemistry and Sustainable Synthesis
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Thiazole derivatives are known to interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds or non-covalent interactions .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, pain sensation, and microbial growth .
Pharmacokinetics
Thiazole derivatives are generally well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Thiazole derivatives have been found to have a variety of effects, including anti-inflammatory, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can affect the action of thiazole derivatives .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-12-10-14(22(2)21-12)18(24)23(11-13-6-5-9-26-13)19-20-17-15(25-3)7-4-8-16(17)27-19/h4,7-8,10,13H,5-6,9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKCZOCKYGOIKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide |
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